3-(4-Hydroxy-3-methoxyphenyl)allyl3-(4-hydroxy-3-methoxyphenyl)acrylate
Description
3-(4-Hydroxy-3-methoxyphenyl)allyl3-(4-hydroxy-3-methoxyphenyl)acrylate (CAS: 63644-62-2), also known as coniferyl ferulate, is a dimeric ester derived from ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid) and coniferyl alcohol. Structurally, it consists of two 4-hydroxy-3-methoxyphenyl (guaiacyl) groups linked via an allyl acrylate bridge, forming a symmetrical molecule with a molecular weight of 356.37 g/mol (C₂₀H₂₀O₆) .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLIMMMHQDNVRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be synthesized through various methods. One common approach involves the esterification of coniferyl alcohol with ferulic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .
Industrial Production Methods: Industrial extraction of coniferyl ferulate from Angelica sinensis involves several methods:
Sonication Extraction (SE): Utilizes ultrasonic waves to enhance the extraction efficiency.
Pressurized Liquid Extraction (PLE): Employs high pressure to improve the extraction yield.
Supercritical Fluid Extraction (SFE): Uses supercritical fluids like CO2 for efficient extraction.
Hydrodistillation (HD) and Decoction (DC): Traditional methods, though less efficient for coniferyl ferulate.
Chemical Reactions Analysis
Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form coniferyl aldehyde and other derivatives.
Reduction: Reduction reactions can convert coniferyl ferulate to coniferyl alcohol.
Substitution: Involves the replacement of functional groups, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and peroxidase are commonly used.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Acidic or basic catalysts are often employed.
Major Products:
Oxidation: Coniferyl aldehyde.
Reduction: Coniferyl alcohol.
Substitution: Various substituted ferulates.
Scientific Research Applications
Coniferyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study radical coupling reactions and polymer cross-linking.
Biology: Investigated for its role in plant cell wall formation and lignification.
Medicine: Explored for its potential in treating psychiatric disorders, such as depression, by modulating gut microbiota.
Industry: Utilized in the production of bio-based materials and as an antioxidant in food preservation.
Mechanism of Action
The mechanism by which coniferyl ferulate exerts its effects involves several pathways:
Antioxidant Activity: Neutralizes free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Reduces inflammation by modulating cytokine levels such as IL-6, IL-1β, and TNF-α.
Gut Microbiota Modulation: Alters the composition of gut microbiota, which in turn affects brain function and behavior via the microbiota-gut-brain axis.
Target Protein Interaction: Specifically targets proteins like Mgst2 to mitigate hematotoxic effects.
Comparison with Similar Compounds
Short-Chain Alkyl Esters
Examples include methyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate and benzyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate. These esters retain the ferulic acid core but feature smaller ester groups, enhancing solubility in polar solvents. Studies show they exhibit free-radical scavenging and antioxidant activities, with benzyl derivatives demonstrating cytotoxicity against PC-3 and K562 cancer cell lines .
Long-Chain Alkyl Esters
Octacosyl (C28) and icosyl (C20) esters of 3-(4-hydroxy-3-methoxyphenyl)acrylate (CAS: 101959-37-9, 133882-79-8) feature extended hydrocarbon chains, increasing hydrophobicity. These compounds exhibit higher boiling points (~574°C for icosyl ester) and lower aqueous solubility, making them suitable for lipid-based formulations. Their bioactivity profiles remain understudied but may differ due to altered membrane permeability .
Hybrid Ferulic Acid-Coumarin Derivatives
The compound (E)-6-hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate synthesizes ferulic acid with esculetin (6,7-dihydroxycoumarin), merging antioxidant and anti-inflammatory properties. This hybrid showed a 61% yield in synthesis and demonstrated enhanced radical scavenging compared to monomeric ferulic acid, attributed to the coumarin moiety’s electron-rich structure . In contrast, coniferyl ferulate’s dimeric structure may favor synergistic interactions between its two guaiacyl groups, though direct comparative data are lacking.
Chalcone Derivatives
Chalcones such as (E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (Compound 1) share the 4-hydroxy-3-methoxyphenyl motif but feature a ketone bridge instead of an ester. These compounds exhibit potent anti-inflammatory and antioxidant activities, with EC₅₀ values in the micromolar range for H₂O₂-induced oxidative stress protection in PC12 cells. Structure-activity relationship (SAR) studies indicate that methoxy groups enhance lipid solubility and membrane interaction, a property coniferyl ferulate may share due to its methoxy substituents .
Comparative Data Table
Biological Activity
3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as coniferyl ferulate, is a phenolic compound derived from various plant sources. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
- Molecular Formula : CHO
- Molecular Weight : 356.37 g/mol
- CAS Number : 63644-62-2
- Solubility : Soluble in methanol, ethanol, and DMSO.
- Appearance : Yellow paste
Antioxidant Activity
Several studies have demonstrated the antioxidant capacity of 3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
| Study | Findings |
|---|---|
| Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties. | |
| In vitro assays revealed that it reduces lipid peroxidation in cellular models. |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes.
| Study | Findings |
|---|---|
| Demonstrated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. | |
| Found that treatment with the compound decreased COX-2 expression in human cell lines. |
Anticancer Activity
Research indicates that 3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The phenolic structure allows for electron donation, neutralizing free radicals.
- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.
- Anticancer Mechanism : Modulation of apoptotic pathways and cell cycle regulation contributes to its anticancer effects.
Case Study 1: Antioxidant and Anti-inflammatory Effects in Animal Models
A study involving a rat model of induced oxidative stress showed that administration of the compound significantly reduced markers of oxidative damage and inflammation. The results indicated improved liver function and reduced serum levels of inflammatory cytokines after treatment with the compound over a four-week period.
Case Study 2: Anticancer Activity in Human Cell Lines
In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls.
Q & A
Basic: What are the established synthetic routes for 3-(4-Hydroxy-3-methoxyphenyl)allyl acrylate derivatives?
Answer:
The compound is typically synthesized via esterification of trans-ferulic acid derivatives. A common method involves coupling 3-(4-hydroxy-3-methoxyphenyl)acrylic acid (ferulic acid) with coniferyl alcohol using activating agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions . Purification is achieved through silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). For analogs, protecting groups (e.g., methoxymethyl or benzyl) may be introduced to prevent hydroxyl group interference during synthesis .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR spectroscopy : Key for confirming regiochemistry and stereochemistry. For example, NMR reveals doublet peaks (~6.3–7.6 ppm) for acrylate protons and singlet integration for methoxy groups (~3.8 ppm) .
- X-ray diffraction (XRD) : Essential for resolving stereoisomerism and dihedral angles between aromatic rings and acrylate moieties. SHELX software is widely used for refining crystal structures, with R-factors <0.05 indicating high precision .
- IR spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm) and hydroxyl groups (~3200–3500 cm) .
Basic: What in vitro assays are used to evaluate biological activity?
Answer:
- Antioxidant activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with IC values compared to standards like ascorbic acid .
- Antitumor activity : MTT assay on cell lines (e.g., PC-3 prostate cancer, K562 leukemia) to measure growth inhibition (e.g., compound 5 in showed 60% inhibition at 50 μM) .
- Lipid peroxidation inhibition : TBARS (thiobarbituric acid reactive substances) assay in rat liver microsomes .
Advanced: How can researchers optimize synthetic yield and purity for scale-up?
Answer:
- Reaction conditions : Use dry solvents (e.g., THF or DCM) and inert atmospheres to prevent hydrolysis. Catalytic DMAP improves esterification efficiency .
- Purification : Preparative HPLC with C18 columns or recrystallization from ethanol/water mixtures enhances purity (>95%). Monitor by NMR for residual solvents .
- Isomer separation : For E/Z isomers, chiral column chromatography (e.g., Chiralpak® IA) resolves enantiomers, as seen in trifluoromethyl derivatives .
Advanced: How do structural modifications (e.g., ester groups) influence stability and bioactivity?
Answer:
- Ester chain length : Longer alkyl chains (e.g., docosyl esters) increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility. Benzyl esters improve radical scavenging due to π-π interactions .
- Protecting groups : Methoxymethyl or benzyl groups stabilize phenolic hydroxyls during synthesis but must be cleaved (e.g., via hydrogenolysis) to restore bioactivity .
- Comparative studies : Analogues lacking methoxy groups (e.g., 3-(4-hydroxyphenyl)propanoic acid) show reduced antioxidant activity, highlighting the role of methoxy substitution in electron donation .
Advanced: How should discrepancies in reported antioxidant activities be addressed?
Answer:
- Assay variability : Standardize DPPH concentrations (e.g., 100 μM) and incubation times (30 min) to ensure reproducibility. Control for solvent effects (e.g., ethanol vs. DMSO) .
- Purity verification : Use HPLC-UV/Vis or LC-MS to confirm compound integrity. Impurities like unreacted ferulic acid may skew results .
- Structural confirmation : Re-evaluate stereochemistry via XRD, as incorrect E/Z assignments can lead to activity misinterpretations .
Advanced: What strategies mitigate challenges in crystallographic analysis?
Answer:
- Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for small crystals. SHELXD is robust for phase determination in low-symmetry space groups .
- Refinement : Apply twin refinement in SHELXL for twinned crystals. Validate with R <0.05 and CC (correlation coefficient) >0.9 .
- Hydrogen bonding : Map O–H···O interactions (e.g., carboxyl-hydroxyl bonds at ~2.6 Å) to confirm molecular packing .
Basic: What are the safety protocols for handling this compound?
Answer:
- Exposure limits : Follow GBZ 2.1-2007 workplace standards. Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Spill management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate. Dispose as hazardous organic waste .
- Storage : Keep in amber vials at 2–8°C under nitrogen to prevent oxidation .
Advanced: How does stereoisomerism impact pharmacological profiles?
Answer:
- E/Z isomerism : E-isomers typically exhibit higher antioxidant activity due to planar conformations favoring radical stabilization. Z-isomers may show reduced potency (e.g., 40% lower DPPH scavenging in ) .
- Chiral centers : Use circular dichroism (CD) or Mosher’s method to assign configurations. Enantiomers may differ in cytotoxicity (e.g., K562 cell line assays) .
Advanced: What computational tools predict structure-activity relationships (SAR)?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model HOMO-LUMO gaps and radical stabilization .
- Molecular docking : AutoDock Vina simulates binding to targets like Keap1-Nrf2 for antioxidant mechanisms. Validate with IC-logP correlations .
- QSAR models : Use CoMFA (Comparative Molecular Field Analysis) to correlate substituent electronegativity with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
